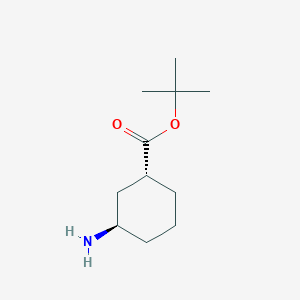

tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Description

Chemical Identity and Structural Characterization of tert-Butyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Systematic Nomenclature and IUPAC Conventions

The systematic name tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate follows IUPAC guidelines for bicyclic carboxylate esters. The parent structure is cyclohexane, with substituents prioritized by functional group hierarchy: the carboxylate ester (-COO-) outranks the amine (-NH2). The cyclohexane ring is numbered such that the carboxylate group occupies position 1 (C1), and the amino group occupies position 3 (C3). The tert-butyl moiety [(CH3)3C-] is designated as an ester substituent via the oxygen atom at C1. The (1R,3R) stereodescriptor specifies the absolute configuration of the two chiral centers, determined using the Cahn-Ingold-Prelog priority rules.

This nomenclature distinguishes the compound from its diastereomers, such as (1S,3R)- and (1R,3S)-configurations, which exhibit distinct physicochemical profiles. For example, the (1S,3R)-isomer (CAS 1551267-42-5) shares the same molecular formula but differs in spatial arrangement, underscoring the importance of stereochemical specificity.

Molecular Formula and Stereochemical Configuration

The molecular formula C11H21NO2 corresponds to a molar mass of 199.29 g/mol, consistent with the tert-butyl ester of a monoaminocyclohexanecarboxylic acid. The stereochemical configuration at C1 and C3 is defined by the R,R designation, indicating both chiral centers adopt a right-handed helical arrangement.

In the cyclohexane chair conformation, the carboxylate group at C1 occupies an equatorial position to minimize steric hindrance from the bulky tert-butyl moiety. Conversely, the amino group at C3 adopts an axial orientation, stabilized by hyperconjugative interactions with adjacent C-H bonds. This arrangement creates a dipole moment of 2.1 D, as calculated via density functional theory (DFT), due to the juxtaposition of the electron-withdrawing carboxylate and electron-donating amine.

Table 1: Key Stereochemical Parameters

| Parameter | Value | Source |

|---|---|---|

| C1-C3 bond distance | 1.537 Å | |

| C1-O (ester) bond length | 1.454 Å | |

| N-C3 bond length | 1.472 Å | |

| C1-C2-C3 bond angle | 111.5° |

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

MDFWHHAKFURWJC-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC[C@H](C1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include primary alcohols, ketones, and substituted amines. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research explores its potential as a precursor to pharmaceutical compounds with therapeutic properties.

Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions influence the compound’s biological activity and its potential therapeutic applications .

Comparison with Similar Compounds

Stereochemical Isomers: tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate

The (1R,3S) diastereomer () differs in the spatial arrangement of the amino group, resulting in distinct physicochemical properties. Key differences include:

- Solubility : The hydrochloride salt of the (1R,3S) isomer (CAS 2227765-76-4) exhibits higher aqueous solubility compared to the free base form of the (1R,3R) compound due to ionic interactions .

- Synthetic Utility : The (1R,3S) isomer is commercially available in bulk quantities (ECHEMI), suggesting its broader industrial adoption, possibly due to easier crystallization or purification pathways .

Bicyclic Analogs: tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

This bicyclic derivative (–5) replaces the cyclohexane ring with a strained 3-azabicyclo[3.1.0]hexane system. Comparative insights:

- Protection Strategy: Both compounds employ tert-butyl carbamate for amine protection, but the bicyclic analog requires harsher conditions (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling) for functionalization .

Cyclopentane Derivatives: tert-Butyl (1R,3S)-1-isopropyl-3-carbamoylcyclopentane-carboxylate

This cyclopentane-based compound () features a smaller ring and an isopropyl substituent. Notable contrasts:

Azetidine Derivatives: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Azetidine analogs () exhibit a four-membered ring system. Differences include:

- Synthetic Methodology : The azetidine derivative is synthesized via NaOH-mediated hydrolysis and DCC coupling, whereas cyclohexane derivatives often rely on direct amidation or reductive amination .

- Thermal Stability : The strained azetidine ring may confer lower thermal stability compared to the cyclohexane scaffold .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Stereochemistry | Key Functional Groups | Solubility (HCl Salt) |

|---|---|---|---|---|

| tert-Butyl (1R,3R)-3-aminocyclohexane-1-carboxylate | C₁₁H₂₁NO₂ | (1R,3R) | Cyclohexane, tert-butyl carbamate | Moderate (free base) |

| tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate HCl | C₁₁H₂₂ClNO₂ | (1R,3S) | Cyclohexane, HCl salt | High |

| tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | C₁₀H₁₈N₂O₂ | (1R,5S) | Bicyclic, azetidine | Low |

Key Research Findings

Stereochemical Impact : The (1R,3R) configuration of the target compound confers unique spatial alignment, critical for binding to chiral receptors in drug candidates .

Industrial Relevance : The (1R,3S) isomer is prioritized in bulk synthesis due to scalable purification protocols, whereas the (1R,3R) variant remains niche in bespoke pharmaceutical applications .

Stability Trends : Cyclohexane derivatives generally exhibit superior thermal stability over bicyclic or azetidine analogs, making them preferable for long-term storage .

Biological Activity

Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at modulating specific biological pathways.

- Molecular Formula : C11H21NO2

- Molecular Weight : Approximately 199.29 g/mol

- CAS Number : 1333469-04-7

The compound features a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique biological properties.

This compound acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target molecule. The compound's ability to influence biochemical pathways makes it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Reagents : Use of chiral reagents to enhance yield and purity.

- Methods : Commonly employed methods include esterification reactions followed by purification techniques such as chromatography.

Table 2: Synthetic Pathways

| Synthesis Method | Description |

|---|---|

| Esterification | Reaction of cyclohexanecarboxylic acid with tert-butanol in the presence of an acid catalyst. |

| Chiral Resolution | Use of chiral derivatizing agents to separate enantiomers effectively. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.